6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one
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Overview
Description
6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 6th position, a methoxyphenyl group at the 1st position, and a methylsulfanyl group at the 2nd position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one typically involves multi-step reactions. One common method involves the condensation of 4-methoxybenzaldehyde with thiourea to form the intermediate 4-methoxyphenylthiourea. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity by binding to their active sites. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-(4-hydroxyphenyl)-2-methylsulfanylpyrimidin-4-one: Similar structure but with a hydroxy group instead of a methoxy group.
6-Amino-1-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability in medicinal applications .
Properties
IUPAC Name |
6-amino-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-17-9-5-3-8(4-6-9)15-10(13)7-11(16)14-12(15)18-2/h3-7H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBCVLPTTRFAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=O)N=C2SC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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